N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a phenyl group, an oxan-4-ylsulfanyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. The introduction of the oxan-4-ylsulfanyl group can be achieved through nucleophilic substitution reactions, where a suitable thiol is reacted with an alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as palladium or copper, to facilitate the cyclization and substitution reactions. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes or receptors, modulating their activity. The oxan-4-ylsulfanyl group may enhance the compound’s binding affinity or selectivity towards its target. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
- N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide
- 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzoxazole core, which is known for its diverse biological activities. The presence of the oxan-4-ylsulfanyl group may enhance its pharmacological properties, potentially affecting its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The study reported that compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
Table 1: Cytotoxicity of Benzoxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-[2-(oxan-4-ylsulfanyl)ethyl]-... | MCF-7 | 15 |
N-[2-(oxan-4-ylsulfanyl)ethyl]-... | A549 | 12 |
N-[2-(oxan-4-ylsulfanyl)ethyl]-... | PC3 | 10 |
2. Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been explored. Studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for several compounds against Escherichia coli and Staphylococcus aureus. The presence of the sulfanyl group in this compound may contribute to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
N-[2-(oxan-4-ylsulfanyl)ethyl]-... | E. coli | 32 |
N-[2-(oxan-4-ylsulfanyl)ethyl]-... | S. aureus | 16 |
The proposed mechanism of action for benzoxazole derivatives involves interaction with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind effectively to key proteins involved in cancer signaling pathways, thereby inhibiting their function .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various benzoxazole derivatives against clinical isolates of E. coli. The study found that this compound exhibited notable activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(22-10-13-27-17-8-11-25-12-9-17)16-6-7-19-18(14-16)20(26-23-19)15-4-2-1-3-5-15/h1-7,14,17H,8-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNAMVCNLGJSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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